2',3'-cGAMP-C2-PPA

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

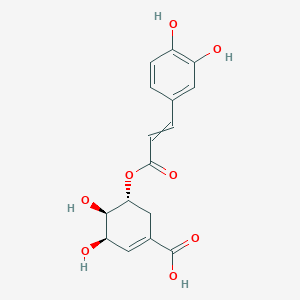

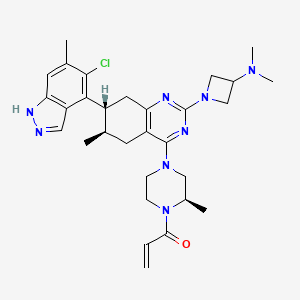

2’,3’-cGAMP-C2-PPA is a cyclic dinucleotide that acts as a stimulator of interferon genes (STING) agonist. This compound is used as a drug-linker conjugate for antibody-drug conjugates (ADC) aimed at targeted cancer treatment . It plays a significant role in the study of immune and tumor-related diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’-cGAMP-C2-PPA involves the chemical synthesis of cyclic Guanosine Monophosphate–Adenosine Monophosphate (cGAMP) which is commercially feasible but results in low yields and utilizes organic solvents . An alternative method involves recombinant production via a whole-cell biocatalysis platform utilizing murine cyclic Guanosine monophosphate–Adenosine monophosphate synthase (mcGAS) in Escherichia coli BL21 (DE3) cells . This method is more efficient and environmentally friendly, achieving higher yields under optimized conditions .

Industrial Production Methods

Industrial production of 2’,3’-cGAMP-C2-PPA can be achieved through recombinant production in Escherichia coli, followed by a single-step purification process using anion exchange chromatography . This method avoids the use of organic solvents and supports sustainable production processes .

Chemical Reactions Analysis

2’,3’-cGAMP-C2-PPA undergoes various chemical reactions, including:

Oxidation and Reduction: These reactions are essential for modifying the compound’s functional groups.

Substitution: Common reagents and conditions used in these reactions include various nucleophiles and electrophiles under controlled pH and temperature conditions.

Major Products: The major products formed from these reactions are typically modified versions of the original compound, which can be used for further research and development

Scientific Research Applications

2’,3’-cGAMP-C2-PPA has a wide range of scientific research applications:

Mechanism of Action

2’,3’-cGAMP-C2-PPA exerts its effects by binding to the stimulator of interferon genes (STING), a membrane protein located in the endoplasmic reticulum . This binding leads to the oligomerization of STING and its translocation to the trans-Golgi network, initiating a signaling cascade that results in the secretion of type I and type III interferons . This pathway is crucial for the immune response to pathogenic infections and cellular damage .

Comparison with Similar Compounds

Properties

Molecular Formula |

C27H36N10O14P2S2 |

|---|---|

Molecular Weight |

850.7 g/mol |

IUPAC Name |

4-[2-[(1R,6R,8R,9R,10S,15S,17R,18R)-17-(2-amino-6-oxo-1H-purin-9-yl)-8-(6-aminopurin-9-yl)-3,9,12-trihydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecan-18-yl]ethyldisulfanyl]pentanoic acid |

InChI |

InChI=1S/C27H36N10O14P2S2/c1-11(2-3-15(38)39)55-54-5-4-12-13-6-46-53(44,45)51-20-14(49-25(18(20)40)36-9-32-16-21(28)30-8-31-22(16)36)7-47-52(42,43)50-19(12)26(48-13)37-10-33-17-23(37)34-27(29)35-24(17)41/h8-14,18-20,25-26,40H,2-7H2,1H3,(H,38,39)(H,42,43)(H,44,45)(H2,28,30,31)(H3,29,34,35,41)/t11?,12-,13-,14-,18-,19-,20-,25-,26-/m1/s1 |

InChI Key |

IBPLNKRENHFZJM-AYPAWVCOSA-N |

Isomeric SMILES |

CC(CCC(=O)O)SSCC[C@@H]1[C@H]2COP(=O)(O[C@@H]3[C@@H](COP(=O)(O[C@H]1[C@@H](O2)N4C=NC5=C4N=C(NC5=O)N)O)O[C@H]([C@@H]3O)N6C=NC7=C(N=CN=C76)N)O |

Canonical SMILES |

CC(CCC(=O)O)SSCCC1C2COP(=O)(OC3C(COP(=O)(OC1C(O2)N4C=NC5=C4N=C(NC5=O)N)O)OC(C3O)N6C=NC7=C(N=CN=C76)N)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-7-(4-methylpiperazin-1-yl)pyrrolo[1,2-a]quinoxaline](/img/structure/B12427944.png)

![(6aR,9R)-N-((S)-1-hydroxybutan-2-yl)-4,7-dimethyl-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinoline-9-carboxamide maleate](/img/structure/B12427959.png)

![[(3S,6R)-3,4-bis(acetyloxy)-6-(benzyloxy)-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate](/img/structure/B12427977.png)

![Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-,(2,3,5,7a-tetrahydro-1-hydroxy-4-oxido-1H-pyrrolizin-7-yl)methyl ester,[1R-[1a,7(2S*,3S*),7ab]]-](/img/structure/B12427992.png)